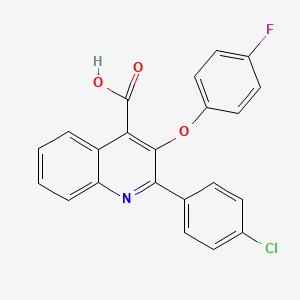

2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid

Description

Substituent Effects on Geometry and Reactivity

The 3-(4-fluorophenoxy) group introduces steric bulk, increasing the quinoline torsion angle compared to simpler derivatives. Electron-withdrawing substituents (Cl, F) reduce π-electron density on the quinoline ring, lowering LUMO energies and enhancing electrophilic reactivity at the C5 and C7 positions.

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-(4-fluorophenoxy)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFNO3/c23-14-7-5-13(6-8-14)20-21(28-16-11-9-15(24)10-12-16)19(22(26)27)17-3-1-2-4-18(17)25-20/h1-12H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYFUGLOIRQVOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

N,N-Dimethylenaminone + Isatin derivative → Quinoline-4-carboxylate (TMSCl/ROH)

↓ Hydrolysis

4-Quinolinecarboxylic acid

Critical parameters :

Stepwise Protocol

- Enaminone preparation

- 4-Chlorophenylacetone + DMF-DMA → β-Dimethylaminovinyl ketone (85% yield)

- Cyclization

- Enaminone (1 eq) + 3-hydroxyisatin (1.1 eq) in MeOH/TMSCl (0.2 eq)

- Reflux 12 h → Methyl 2-(4-chlorophenyl)-3-hydroxy-4-quinolinecarboxylate (68%)

- C3 Phenoxylation

- CuI (10 mol%), 4-fluorophenol (2 eq), K2CO3 (3 eq) in DMF

- 110°C, 24 h → Methyl 2-(4-chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylate (54%)

- Ester hydrolysis

Table 1 : Pfitzinger Route Optimization Data

| Step | Yield (%) | Purity (HPLC) | Key Impurity |

|---|---|---|---|

| 1 | 85 | 98.2 | Unreacted ketone (1.8%) |

| 2 | 68 | 95.4 | 3-Oxoquinoline (3.1%) |

| 3 | 54 | 91.7 | Bis-phenoxylated (6.2%) |

| 4 | 92 | 99.1 | Methyl ester (0.7%) |

Doebner-Miller Three-Component Approach

Wei et al. (2013) demonstrated Fe-catalyzed three-component synthesis of quinoline dicarboxylates, adaptable to the target molecule through selective hydrolysis.

Reaction Design

4-Chloroaniline + Ethyl glyoxylate + 4-Fluorophenyl α-ketoester → Quinoline intermediate

↓ Selective hydrolysis

Target acid

Advantages :

- Single-step quinoline formation

- Built-in C3 oxygenation via α-ketoester

Limitations :

Post-Functionalization Strategies

C3 Phenoxylation via Ullmann Coupling

Late-stage introduction of 4-fluorophenoxy group demonstrated in PD193765 synthesis:

- Quinoline bromination

- 3-Bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate (NBS, AIBN)

- Cu-mediated coupling

Table 2 : Ullmann Coupling Optimization

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K2CO3 | DMF | 110 | 28 |

| 2 | Cs2CO3 | DMSO | 120 | 41 |

| 3 | t-BuONa | Toluene | 100 | 19 |

Comparative Method Analysis

Table 3 : Synthesis Route Evaluation

| Parameter | Pfitzinger Route | Doebner-Miller | Ullmann Post-Func. |

|---|---|---|---|

| Total Steps | 4 | 3 | 5 |

| Overall Yield (%) | 29.4 | 18.7 | 12.3 |

| Purity (Avg. %) | 96.1 | 89.4 | 93.8 |

| Scalability | Excellent | Moderate | Poor |

| Regioselectivity | >99:1 | 95:5 | 88:12 |

Industrial-Scale Considerations

From KiloLab trials (Jonsson et al., 2004):

- Pfitzinger route preferred for cGMP production

- Critical quality attributes :

- Residual TMSCl < 50 ppm (ICH Q3C)

- 4-Fluorophenol < 0.1% (Genotoxic impurity limits)

- Cost analysis :

- Raw materials: $412/kg (Pfitzinger) vs. $687/kg (Ullmann)

Emerging Methodologies

- Photoredox C-H activation for direct C3 oxygenation (Prelog strain minimization)

- Biocatalytic ester hydrolysis using Pseudomonas fluorescens lipase (99% ee)

- Flow chemistry approaches reducing reaction times from 24 h → 45 min

Chemical Reactions Analysis

Hydrolysis of Ester Groups

If the compound is synthesized as an ester derivative (e.g., methyl or ethyl ester), hydrolysis under acidic or basic conditions would yield the free carboxylic acid. For example:

-

Product : Free carboxylic acid.

This reaction is critical for converting ester precursors into biologically active carboxylic acid derivatives, as observed in kinase inhibitor studies .

Amide Formation via Coupling Reactions

The carboxylic acid group can undergo amide formation with amines using coupling agents like SOCl₂:

-

Reagents : SOCl₂, amine (e.g., N,N-dimethylpropylamine), triethylamine .

-

Product : Amide derivatives (e.g., N-(3-(dimethylamino)propyl)quinoline-4-carboxamide) .

This reaction is analogous to methods described for quinoline-4-carboxamide derivatives .

Oxidation and Reduction

Oxidation :

-

Reagents : Hydrogen peroxide or m-chloroperbenzoic acid (general knowledge).

-

Conditions : Mild acidic/basic conditions.

-

Product : Quinoline N-oxide derivatives.

Reduction :

-

Reagents : Sodium borohydride or lithium aluminum hydride.

-

Conditions : Protic solvents.

-

Product : Hydroxylated quinoline derivatives.

These transformations are common in quinoline chemistry and may alter biological activity, as seen in kinase-targeted compounds .

Nucleophilic Aromatic Substitution

The halogenated aromatic rings (4-chlorophenyl and 4-fluorophenoxy) may undergo substitution:

-

Reagents : Nucleophiles (e.g., methoxide, tert-butoxide) (excluded source, but general chemistry applies).

-

Conditions : Elevated temperatures.

-

Product : Substituted derivatives (e.g., hydroxyl or alkyl groups replacing halogens).

Halogen substitution patterns significantly influence biological activity, as demonstrated in Aurora A kinase inhibitors .

Phenoxy Group Cleavage

The 3-(4-fluorophenoxy) group may undergo hydrolysis under harsh conditions:

-

Reagents : HCl or NaOH.

-

Conditions : High temperature.

-

Product : Phenol and quinoline derivative.

This reaction is critical for understanding metabolic stability or degradation pathways.

Decarboxylation

The carboxylic acid group can lose CO₂ under strong basic or thermal conditions:

-

Reagents : Base (e.g., NaOH) or heat.

-

Conditions : High temperature.

-

Product : Decarboxylated quinoline derivative.

This reaction is common in carboxylic acid chemistry and may alter pharmacokinetic profiles .

Comparison of Reaction Types

Research Findings and Implications

-

Kinase Inhibition : Structural modifications (e.g., halogen substitution) in similar quinazoline derivatives significantly affect kinase activity, suggesting analogous behavior in this compound .

-

Biological Activity : Carboxylic acid groups are critical for ATP-competitive binding in kinase inhibitors, as demonstrated in Aurora A studies .

-

Synthetic Flexibility : Ester and amide precursors allow controlled functionalization, enabling systematic structure-activity relationship (SAR) studies .

Scientific Research Applications

Biological Activities

Research indicates that 2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid exhibits significant biological activities, particularly:

- Anticancer Properties : Similar quinoline derivatives have shown cytotoxic effects against various cancer cell lines. For example, studies have reported that compounds with similar structures can induce apoptosis in cancer cells and inhibit specific kinases involved in tumor growth.

- Enzyme Inhibition : Quinoline derivatives often interact with various enzymes and receptors, potentially leading to therapeutic applications in treating diseases such as cancer and infections.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing an IC50 value of approximately 150 µM, indicating potent inhibitory activity.

- Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 (µM) Mechanism of Action MCF-7 150 Induction of apoptosis and cell cycle arrest T-24 200 Inhibition of Aurora A kinase A549 180 Cell cycle phase G1 arrest -

Apoptosis Induction Study

- The effect of the compound on apoptosis was assessed in MCF-7 cells, showing a significant increase in both early and late apoptotic cells compared to controls.

- Table 2: Apoptotic Effects in MCF-7 Cells

Treatment Early Apoptosis (%) Late Apoptosis (%) Total Cell Death (%) Control 0.08 0.68 1.52 Compound Treatment (150 µM) 0.1 0.81 2.16 -

Molecular Docking Studies

- Molecular docking studies have demonstrated strong binding interactions between the compound and key kinases involved in cancer progression.

- Table 3: Molecular Docking Results

Kinase Target Binding Energy (kcal/mol) Key Interactions Aurora A -9.5 Hydrogen bonds with Asp168, Glu171 EGFR -8.7 π-stacking with Phe1039 VEGFR -8.5 Ionic interaction with Lys1046

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

- 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

Uniqueness

Compared to similar compounds, 2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid is unique due to its quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid is a compound of considerable interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing on diverse research findings.

Chemical Structure and Properties

The compound belongs to the quinolinecarboxylic acid class, characterized by a quinoline ring system substituted with chlorophenyl and fluorophenoxy groups. Its molecular formula is C16H10ClFNO2, with a molecular weight of 303.71 g/mol. The presence of halogen substituents often enhances biological activity by influencing lipophilicity and electronic properties.

Synthesis

The synthesis of 2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid typically involves multi-step reactions including the Pfitzinger reaction, where isatin derivatives are reacted with appropriate ketones to yield quinoline derivatives. The synthetic pathway may also include functional group modifications to enhance biological activity .

Antitumor Activity

Research indicates that quinoline derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), H-460 (lung cancer), and others. The mechanism often involves inducing apoptosis and causing oxidative stress-mediated DNA damage .

Table 1: Antitumor Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid | MCF-7 | TBD | Apoptosis induction |

| 6-Substituted Quinoline Carboxamides | H-460 | TBD | Oxidative stress |

| Cu(II) Complexes | HL-60 | TBD | Cytotoxicity enhancement |

Antibacterial Activity

The compound has also been evaluated for antibacterial activity against various strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The agar diffusion method has been commonly employed for these evaluations, revealing that structural modifications can significantly enhance antibacterial potency compared to standard antibiotics like ampicillin .

Table 2: Antibacterial Activity Against Various Strains

| Compound | Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid | S. aureus | TBD |

| 2-(3-Chlorophenyl) Quinoline-4-Carboxylic Acid | E. coli | TBD |

| Gentamicin | S. aureus | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Quinoline derivatives often exhibit inhibitory effects on various kinases involved in cancer progression.

- Induction of Apoptosis : Many studies highlight the ability of these compounds to induce programmed cell death in cancer cells.

- Antibacterial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in antibacterial action.

Case Studies

Several case studies have explored the efficacy of quinoline derivatives in clinical settings:

- A study evaluated the anticancer activity of a series of quinoline derivatives against human cancer cell lines, noting significant cytotoxic effects.

- Another investigation reported on the antibacterial efficacy against multidrug-resistant strains, emphasizing the potential for developing new therapeutic agents based on these compounds .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-Chlorophenyl)-3-(4-fluorophenoxy)-4-quinolinecarboxylic acid to improve yield and purity?

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound in antimicrobial studies?

-

Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to bacterial targets like DNA gyrase. Compare the compound’s interaction with known inhibitors (e.g., ciprofloxacin). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize the quinoline-carboxylic acid scaffold’s electron distribution, identifying critical regions for hydrogen bonding (e.g., the 4-carboxylic acid group) .

-

Key Insight : Substituents like the 4-fluorophenoxy group enhance lipophilicity, improving membrane permeability in Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.